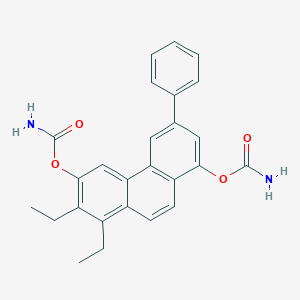

Diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl N-[3-(ethoxycarbonylamino)-6-phenylphenanthridin-8-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4/c1-3-31-24(29)26-17-10-12-19-20-13-11-18(27-25(30)32-4-2)15-22(20)28-23(21(19)14-17)16-8-6-5-7-9-16/h5-15H,3-4H2,1-2H3,(H,26,29)(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBJQVYUYWKCCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(N=C3C=C(C=CC3=C2C=C1)NC(=O)OCC)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62895-39-0 | |

| Record name | 3,8-Bis(ethoxycarbonylamino)-6-phenylphenanthridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62895-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 3,8-Diamino-6-phenylphenanthridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,8-Diamino-6-phenylphenanthridine (DPP), a neutral phenanthridine derivative, functions primarily as a DNA intercalating agent. This document elucidates the core mechanism of action of DPP, drawing parallels with its structurally related cationic analogs, ethidium bromide and propidium iodide. The primary mode of interaction involves the insertion of the planar phenanthridine ring system between the base pairs of double-stranded DNA. This interaction is predominantly governed by dispersion energy, a factor that distinguishes its binding energetics from its charged counterparts. While direct evidence for topoisomerase inhibition or mitochondrial toxicity remains to be extensively documented in publicly available literature, the established DNA intercalating nature of DPP suggests potential downstream consequences on cellular processes that are heavily reliant on DNA topology and integrity, such as replication, transcription, and repair. This guide synthesizes the current understanding of DPP's mechanism of action, presents available quantitative data, and provides detailed experimental protocols for key assays relevant to its study.

Core Mechanism of Action: DNA Intercalation

The principal mechanism of action of 3,8-Diamino-6-phenylphenanthridine is its ability to intercalate into the DNA double helix.[1][2] Similar to other planar aromatic molecules, the flat phenanthridine core of DPP inserts itself between adjacent base pairs of DNA.[1] This physical insertion leads to a distortion of the DNA structure, causing an unwinding of the helix and an increase in the separation between base pairs to accommodate the intercalator.[1]

Energetics of Binding

Computational studies involving correlated ab initio and semiempirical quantum chemical calculations, alongside molecular dynamics simulations, have provided significant insights into the energetics of DPP's interaction with DNA. The binding of the uncharged 3,8-Diamino-6-phenylphenanthridine to a DNA oligomer is primarily driven by dispersion energy .[1][2] This contrasts with its cationic analogs, such as ethidium, where electrostatic and charge-transfer contributions also play a significant role.[2] The stabilization energy for the neutral DPP is considerably lower than that of its cationic counterparts.[2]

Structural Consequences of Intercalation

The intercalation of DPP into the DNA helix induces conformational changes in the DNA structure. These changes include:

-

Unwinding of the double helix: The insertion of the planar molecule forces the helical structure to unwind to a certain degree at the site of intercalation.

-

Lengthening of the DNA molecule: The separation of base pairs to accommodate the intercalator leads to an overall increase in the length of the DNA molecule.

-

Alteration of DNA flexibility: The presence of the intercalator can affect the local and global flexibility of the DNA, which may influence the binding of DNA-associated proteins.[2]

These structural alterations can have profound biological consequences by interfering with fundamental cellular processes that require precise DNA topology, such as replication, transcription, and DNA repair.

Quantitative Data on DNA Binding

While extensive quantitative data for 3,8-Diamino-6-phenylphenanthridine is not as widely available as for its more common analogs, some key parameters have been reported.

| Parameter | Value | Method/System | Reference |

| Dissociation Constant (Kd) | 2.29 ± 0.195 × 10⁻⁷ M | Affinity chromatography with DAPP-Sepharose support and supercoiled plasmid DNA | [3] |

| Stabilization Energy | Considerably smaller than cationic intercalators | Correlated ab initio and semiempirical quantum chemical calculations | [2] |

Potential Downstream Effects

Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that resolve topological problems in DNA by introducing transient single- or double-strand breaks. Intercalating agents can interfere with the function of topoisomerases, particularly topoisomerase II, by stabilizing the covalent enzyme-DNA cleavage complex. This leads to an accumulation of DNA strand breaks and ultimately triggers cell cycle arrest and apoptosis. While no direct studies specifically demonstrating the inhibition of topoisomerases by 3,8-Diamino-6-phenylphenanthridine were identified in the reviewed literature, its intercalating nature makes it a plausible candidate for such activity.

Mitochondrial Effects

Experimental Protocols

DNA Intercalation Assay (Fluorescence Spectroscopy)

This protocol is adapted from standard procedures for phenanthridine-based DNA intercalators.

Principle: The fluorescence of many intercalating dyes, including phenanthridines, is significantly enhanced upon binding to DNA. This change in fluorescence intensity can be used to monitor the binding event and determine binding parameters.

Materials:

-

3,8-Diamino-6-phenylphenanthridine (DPP) stock solution (e.g., 1 mM in DMSO)

-

Double-stranded DNA (e.g., calf thymus DNA) solution of known concentration in a suitable buffer (e.g., Tris-HCl, pH 7.4)

-

Fluorescence spectrophotometer

Procedure:

-

Prepare a series of solutions with a fixed concentration of DNA and varying concentrations of DPP in the reaction buffer.

-

Incubate the solutions at room temperature for a set period (e.g., 30 minutes) to allow binding to reach equilibrium.

-

Measure the fluorescence emission spectrum of each solution using an excitation wavelength appropriate for DPP (the exact wavelength may need to be determined experimentally but is expected to be in the UV-Vis range).

-

Plot the fluorescence intensity at the emission maximum as a function of the DPP concentration.

-

The binding constant can be determined by fitting the data to an appropriate binding model (e.g., the Scatchard equation).

Topoisomerase I Relaxation Assay

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. An inhibitor of this enzyme will prevent this relaxation. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Topoisomerase I assay buffer

-

3,8-Diamino-6-phenylphenanthridine at various concentrations

-

Agarose gel electrophoresis system

-

DNA staining dye (e.g., SYBR Safe)

Procedure:

-

Set up reaction tubes containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of DPP.

-

Add Topoisomerase I to all tubes except the negative control.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).

-

Run the samples on an agarose gel.

-

Stain the gel and visualize the DNA bands under UV or blue light.

-

Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA with increasing concentrations of DPP.

Mitochondrial Membrane Potential Assay

Principle: A decrease in mitochondrial membrane potential (ΔΨm) is an early indicator of apoptosis and mitochondrial dysfunction. This can be measured using cationic fluorescent dyes like JC-1 or TMRE that accumulate in healthy mitochondria.

Materials:

-

Cell line of interest

-

3,8-Diamino-6-phenylphenanthridine

-

Mitochondrial membrane potential assay kit (e.g., containing JC-1 or TMRE)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture cells in appropriate multi-well plates.

-

Treat the cells with varying concentrations of DPP for a specified time. Include a positive control (a known mitochondrial depolarizing agent like CCCP) and a negative control (untreated cells).

-

After treatment, incubate the cells with the fluorescent dye (e.g., JC-1 or TMRE) according to the manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

Analyze the cells using a fluorescence microscope or flow cytometer.

-

A decrease in the red/green fluorescence ratio for JC-1 or a decrease in red fluorescence for TMRE in DPP-treated cells compared to the control indicates a loss of mitochondrial membrane potential.

Visualizations

Caption: Core mechanism and hypothesized downstream effects of 3,8-Diamino-6-phenylphenanthridine.

Caption: Workflow for determining DNA binding of DPP via fluorescence spectroscopy.

Conclusion

3,8-Diamino-6-phenylphenanthridine is a DNA intercalating agent whose binding is primarily mediated by dispersion forces. This fundamental mechanism underlies its biological activity, leading to structural distortions in DNA that can interfere with critical cellular processes. While its effects on topoisomerases and mitochondria are plausible based on the established activities of other intercalators, further direct experimental investigation is required to fully elucidate these aspects of its mechanism of action. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to further explore the therapeutic potential and molecular interactions of this compound.

References

- 1. web.natur.cuni.cz [web.natur.cuni.cz]

- 2. Binding of cationic and neutral phenanthridine intercalators to a DNA oligomer is controlled by dispersion energy: quantum chemical calculations and molecular mechanics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dynamic binding capacity and specificity of 3,8-diamino-6-phenylphenanthridine-Sepharose support for purification of supercoiled plasmid deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,8-Diamino-6-phenylphenanthridine: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,8-Diamino-6-phenylphenanthridine, a heterocyclic aromatic compound. This document details its core characteristics, synthesis protocols, and significant biological interactions, making it a valuable resource for professionals in medicinal chemistry, organic synthesis, and drug development.

Core Chemical and Physical Properties

3,8-Diamino-6-phenylphenanthridine is a solid, yellow-colored compound with no distinct odor. It serves as a crucial intermediate in the synthesis of fluorescent DNA intercalating agents like ethidium bromide.[1] The following table summarizes its key quantitative properties.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₅N₃ | [2][3] |

| Molecular Weight | 285.34 g/mol | [2][3] |

| CAS Number | 52009-64-0 | [2] |

| Melting Point | 196-198 °C | [2] |

| Boiling Point | 558 °C at 760 mmHg | [2] |

| Density | 1.292 g/cm³ | [2] |

| Solubility | Soluble in chloroform, dichloromethane, and methanol. Sparingly soluble in water. | |

| Flash Point | 325.6 °C | [2] |

| Topological Polar Surface Area | 64.9 Ų | [4] |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 |

Synthesis of 3,8-Diamino-6-phenylphenanthridine

The synthesis of 3,8-Diamino-6-phenylphenanthridine is a well-established multi-step process.[1] The overall synthetic pathway is depicted in the diagram below, followed by detailed protocols for each key stage.

Synthetic Pathway Overview

Experimental Protocols:

-

Stage 1: Ullmann Condensation to form 2-Amino-4,4'-dinitrobiphenyl This initial step is foundational for creating the dinitrobiphenyl backbone.[1]

-

Stage 2: Acylation to form N-Benzoyl-2-amino-4,4'-dinitrobiphenyl The intermediate from the Ullmann condensation undergoes acylation.[1]

-

Stage 3: Morgan-Walls Cyclization to Synthesize 3,8-Dinitro-6-phenylphenanthridine This dehydrative cyclization is a critical step in forming the phenanthridine core.[1]

-

Stage 4: Reduction to 3,8-Diamino-6-phenylphenanthridine The final step involves the reduction of the dinitro intermediate to the target diamino compound.[1] A common method for this type of reduction of dinitroaromatic compounds involves using a reducing agent like iron powder and ammonium chloride in a solvent mixture such as ethanol and water, followed by heating under reflux.

Biological Activity and Applications

3,8-Diamino-6-phenylphenanthridine is a precursor to the widely used nucleic acid stain, ethidium bromide.[1][5] Its planar phenanthridine core allows it to intercalate between the base pairs of double-stranded DNA.[5][6] This interaction is a key mechanism of action for its biological effects and applications.

The compound itself has been investigated for anti-tumor and anti-viral properties.[7] Small organic molecules like 3,8-Diamino-6-phenylphenanthridine can bind to DNA through non-specific interactions along the DNA exterior.[7]

DNA Intercalation Mechanism

The intercalation of phenanthridine derivatives into DNA can alter the molecule's charge, weight, conformation, and flexibility.[5] This property is harnessed in molecular biology for the visualization of nucleic acids in techniques such as agarose gel electrophoresis, where the fluorescence of the intercalated compound increases significantly upon binding to DNA and exposure to ultraviolet light.[5]

Safety and Handling

3,8-Diamino-6-phenylphenanthridine is classified as harmful if swallowed, and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[3] It is incompatible with strong oxidizing agents.[8]

This document is intended for research use only and should not be used for diagnostic or therapeutic procedures. The information provided is based on currently available data and should be used in conjunction with standard laboratory safety practices.

References

- 1. benchchem.com [benchchem.com]

- 2. 3,8-DIAMINO-6-PHENYLPHENANTHRIDINE | CAS#:52009-64-0 | Chemsrc [chemsrc.com]

- 3. 3,8-Diamino-6-phenylphenanthridine 98 52009-64-0 [sigmaaldrich.com]

- 4. 3,8-Diamino-6-phenyl-phenanthridine | C19H16N3+ | CID 3081536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethidium bromide - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. 3,8-Diamino-6-phenylphenanthridine 98 52009-64-0 [sigmaaldrich.com]

- 8. Ethidium bromide | CAS#:1239-45-8 | Chemsrc [chemsrc.com]

The Phenanthridine Dyes: A Technical Guide to 3,8-Diamino-6-phenylphenanthridine and Its Derivatives in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,8-diamino-6-phenylphenanthridine core structure is the foundation for a class of powerful intercalating agents and fluorescent probes vital to molecular and cellular biology. Led by the archetypal compound, ethidium bromide (EtBr), these molecules possess the unique ability to insert themselves between the base pairs of nucleic acids, a mechanism that dramatically alters their fluorescent properties. This interaction forms the basis of their widespread use in visualizing DNA, assessing cell viability, and detecting specific cellular metabolites. This technical guide provides an in-depth exploration of ethidium bromide and its key derivatives—propidium iodide (PI), ethidium monoazide (EMA), and dihydroethidium (DHE)—detailing their mechanisms, quantitative properties, experimental applications, and the logical relationships that connect them.

Core Compound: 3,8-Diamino-6-phenylphenanthridine (Ethidium Bromide)

Ethidium bromide (EtBr) is a planar, hydrophobic molecule that has been a cornerstone of molecular biology laboratories for decades.[1] Its primary utility lies in its function as a fluorescent stain for nucleic acids in techniques like agarose gel electrophoresis.[2][3]

Mechanism of Action

The fundamental mechanism of EtBr is intercalation. Its planar phenanthridine ring structure inserts itself between the stacked base pairs of double-stranded DNA (and to a lesser extent, RNA).[2] This process forces the DNA helix to unwind slightly, altering its conformation, charge, and flexibility.[2] In an aqueous solution, EtBr exhibits weak fluorescence. However, upon intercalation into the hydrophobic interior of the DNA helix, the dye is shielded from solvent quenching, leading to a significant (approximately 20 to 25-fold) enhancement in its fluorescence quantum yield.[1][4] When exposed to ultraviolet (UV) light, DNA-bound EtBr emits a characteristic orange-red fluorescence, allowing for the sensitive detection of nanogram quantities of nucleic acids.[1][5]

Quantitative Properties

The spectral characteristics of Ethidium Bromide are significantly altered upon binding to DNA. This shift is crucial for its application as a nucleic acid stain.

| Property | Free in Aqueous Solution | Bound to dsDNA |

| Excitation Maximum | 210 nm, 285 nm[5] | ~520 nm |

| Emission Maximum | ~605 nm[5] | ~615 nm[6] |

| Quantum Yield | Low | High (25-fold increase)[4] |

| Binding Stoichiometry | 1 dye per 4-5 base pairs[7] | N/A |

| Binding Constant (K) | N/A | 0.31 µM⁻¹[8] |

Experimental Protocol: Agarose Gel Staining with Ethidium Bromide

This protocol describes the standard post-electrophoresis method for staining DNA in agarose gels.

Materials:

-

Agarose gel post-electrophoresis

-

Ethidium Bromide stock solution (10 mg/mL)

-

Staining buffer (e.g., 1x TAE or TBE buffer, or deionized water)

-

Staining tray

-

UV transilluminator

-

Protective equipment (gloves, UV-safe face shield)

Procedure:

-

Prepare Staining Solution: Dilute the 10 mg/mL EtBr stock solution into the staining buffer to a final concentration of 0.5 µg/mL.[9][10] For example, add 5 µL of stock solution to 100 mL of buffer.

-

Staining: Carefully place the agarose gel into the staining tray. Add a sufficient volume of the staining solution to fully submerge the gel.[11]

-

Incubation: Gently agitate the gel on a shaker at room temperature for 15-30 minutes.[9] Staining time may be increased for thicker gels.

-

Destaining (Optional but Recommended): To reduce background fluorescence and increase sensitivity, pour off the staining solution and add deionized water or 1 mM MgSO₄.[12] Agitate for an additional 15-30 minutes.[9][10]

-

Visualization: Place the gel onto the viewing surface of a UV transilluminator. Use a protective UV face shield. DNA bands stained with EtBr will fluoresce orange-red under UV illumination.[9]

Key Derivatives and Their Applications

Modifications to the core ethidium structure have produced derivatives with novel properties, expanding their utility far beyond simple DNA visualization. The relationship between these compounds is based on structural modifications that alter their permeability and reactivity.

Propidium Iodide (PI): The Viability Stain

Propidium Iodide is a structural analog of ethidium bromide that contains a quaternary amine group, rendering it more polar and, crucially, membrane-impermeable.[13] This property makes it an exceptional tool for identifying dead or membrane-compromised cells.[14]

Mechanism of Action

The core principle of PI staining hinges on plasma membrane integrity.[14]

-

Live Cells: Healthy cells with intact membranes actively exclude the positively charged PI dye.[10]

-

Dead/Apoptotic Cells: Cells in the late stages of apoptosis or necrosis lose their membrane integrity.[15] This allows PI to enter the cell, where it intercalates with DNA, producing a bright red fluorescence that is 20-30 times greater than that of the free dye.[3][15]

This clear distinction allows for the quantification of cell viability using fluorescence microscopy or, more commonly, flow cytometry.[16]

Quantitative Properties

| Property | Free in Aqueous Solution | Bound to dsDNA |

| Excitation Maximum | 493 nm[15][16] | 535 nm[15][16] |

| Emission Maximum | 636 nm[15][16] | 617 nm[15][16] |

| Quantum Yield | ~0.01 | ~0.2 (20-30 fold increase)[3][17] |

Experimental Protocol: Cell Viability Analysis by Flow Cytometry

This protocol outlines the staining of a cell suspension with PI for viability analysis.

Materials:

-

Cell suspension (up to 1 x 10⁶ cells/tube)

-

Phosphate-Buffered Saline (PBS) or other suitable buffer

-

Propidium Iodide Staining Solution (e.g., 0.5 mg/mL in PBS)

-

FACS tubes

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest cells and wash them twice with 2 mL of cold PBS, centrifuging at 300 x g for 5 minutes after each wash.

-

Resuspension: Resuspend the cell pellet in 100 µL of an appropriate flow cytometry staining buffer.[2]

-

Antibody Staining (Optional): If performing immunophenotyping, stain cell surface antigens with fluorescently conjugated antibodies according to the manufacturer's protocol. PI staining should be the final step.

-

PI Staining: Immediately prior to analysis, add 5-10 µL of the PI staining solution to the cell suspension. Mix gently.

-

Incubation: Incubate the cells for 5-15 minutes at room temperature or on ice, protected from light.[2] Crucially, do not wash the cells after adding PI , as the dye must be present in the buffer to stain cells that die over time.[2]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite with a 488 nm or 561 nm laser and collect emission in the appropriate channel (e.g., PE-Texas Red or PerCP, typically >610 nm). Live cells will be PI-negative, while dead cells will show bright red fluorescence.

Ethidium Monoazide (EMA): The Viability PCR Dye

Ethidium Monoazide is a derivative of EtBr containing a photoreactive azide group.[18] This modification enables its use in a powerful technique called viability PCR (v-PCR), which distinguishes between live and dead microorganisms.[19]

Mechanism of Action

Similar to PI, EMA is membrane-impermeable and selectively enters cells with compromised membranes.[19][20] The key difference is the azide group. Upon exposure to high-intensity visible light, the azide is converted into a highly reactive nitrene radical.[21] This nitrene covalently cross-links the EMA molecule to any nearby nucleic acids. This irreversible bond creates a bulky adduct on the DNA that sterically inhibits the binding and processivity of DNA polymerase, thus preventing the amplification of this DNA during a subsequent PCR step.[19] DNA from viable cells, which exclude the EMA, remains unmodified and can be amplified normally.[15]

Experimental Protocol: Viability PCR with EMA

This protocol is a general guideline for differentiating viable from dead bacteria.

Materials:

-

Bacterial cell suspension

-

Ethidium Monoazide (EMA) stock solution (e.g., 1 mg/mL in water)

-

High-power visible light source (e.g., LED photolysis device)

-

Microcentrifuge tubes

-

DNA extraction kit

-

qPCR master mix, primers, and probe for the target organism

Procedure:

-

Sample Preparation: Adjust bacterial suspensions to the desired concentration in a suitable buffer or medium. Prepare heat-killed or disinfectant-treated samples as dead-cell controls.[19]

-

EMA Incubation: Add EMA stock solution to each sample to a final concentration of 1-5 µg/mL.[18] Incubate the tubes on ice or at room temperature in the dark for 5-10 minutes to allow the dye to penetrate dead cells.[18]

-

Photoactivation: Place the tubes on ice and expose them to a high-intensity visible light source for 15-30 minutes.[21] The ice prevents excessive heating which could damage viable cells. This step covalently cross-links the EMA to the DNA in dead cells.

-

DNA Extraction: Pellet the cells by centrifugation, discard the supernatant containing unbound EMA, and proceed with a standard DNA extraction protocol.[19]

-

Quantitative PCR (qPCR): Use the extracted DNA as a template in a qPCR reaction with primers specific to the organism of interest.[19] The resulting amplification signal will be predominantly from the viable cells in the original sample.

Dihydroethidium (DHE): The Superoxide Probe

Dihydroethidium (also known as hydroethidine) is a chemically reduced, cell-permeable form of ethidium bromide.[22] It is not a direct DNA intercalator but serves as a fluorogenic probe for the detection of reactive oxygen species (ROS), specifically the superoxide radical (O₂⁻•).[14][23]

Mechanism of Action

DHE is cell-permeable and exhibits weak blue fluorescence in its native state.[1] Once inside the cell, it is oxidized by superoxide to form a specific product, 2-hydroxyethidium (2-OH-E⁺).[24][25] This product is a red fluorescent molecule that readily intercalates into DNA, causing a significant increase in fluorescence intensity.[22] While other oxidants can convert DHE to the non-specific product ethidium (E⁺), the formation of 2-OH-E⁺ is considered highly specific for superoxide.[24][26] Therefore, accurately distinguishing and quantifying 2-OH-E⁺, typically via High-Performance Liquid Chromatography (HPLC), provides a reliable measure of intracellular superoxide production.[14][27]

Quantitative Properties

| Compound | Excitation Maximum | Emission Maximum |

| Dihydroethidium (DHE) | ~370 nm[1] | ~420 nm (Blue)[1] |

| 2-Hydroxyethidium (2-OH-E⁺) / Oxyethidium | ~480-500 nm[14][28] | ~580-595 nm (Red)[14] |

| Ethidium (E⁺) oxidation product | ~510 nm[26] | ~567 nm (Red)[26] |

Experimental Protocol: Superoxide Detection by HPLC

This protocol provides a method for the specific quantification of superoxide by measuring 2-OH-E⁺ formation.

Materials:

-

Cultured cells or tissue segments

-

Krebs-HEPES buffer or other physiological buffer

-

Dihydroethidium (DHE) stock solution (e.g., in DMSO)

-

Methanol (cold)

-

HPLC system with fluorescence and UV detectors

-

C18 reverse-phase HPLC column

Procedure:

-

Cell/Tissue Incubation: Incubate the biological sample (e.g., cultured cells or aortic segments) with 10-50 µM DHE in physiological buffer for 15-60 minutes at 37°C.[14][24]

-

Sample Collection and Lysis:

-

Extraction: Perform an acetonitrile or methanol extraction to precipitate proteins and solubilize DHE and its products.[26] Centrifuge to pellet debris and filter the supernatant (0.22 µm).[14]

-

HPLC Analysis:

-

Inject the filtrate onto a C18 column.

-

Use a gradient of acetonitrile in water with 0.1% trifluoroacetic acid to separate DHE, 2-OH-E⁺, and E⁺.[14] A typical gradient might be a linear increase from 37% to 47% acetonitrile over 23 minutes.[14]

-

Monitor the elution profile using two detectors simultaneously:

-

-

Quantification: Calculate the amount of 2-OH-E⁺ formed by comparing the peak area to a standard curve generated with authentic 2-OH-E⁺. Normalize the result to the amount of protein or tissue weight.

Conclusion

3,8-Diamino-6-phenylphenanthridine and its derivatives are indispensable tools in modern biological research. From the fundamental visualization of DNA in gels with ethidium bromide to the sophisticated quantification of cell viability with propidium iodide, the assessment of microbial viability with ethidium monoazide, and the specific detection of superoxide with dihydroethidium, these compounds provide critical insights into cellular processes. A thorough understanding of their distinct mechanisms of action, quantitative fluorescent properties, and appropriate experimental protocols is essential for their effective application and the generation of accurate, reliable data in research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Ethidium Bromide [sigmaaldrich.com]

- 5. Ethidium bromide - Wikipedia [en.wikipedia.org]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. Ethidium bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of the DNA-binding characteristics of ethidium bromide, proflavine, and cisplatin by flow injection analysis: usefulness in studies on antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ethidium Bromide Staining - National Diagnostics [nationaldiagnostics.com]

- 10. bio-rad.com [bio-rad.com]

- 11. biotium.com [biotium.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Ethidium bromide and propidi iodide – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Propidium iodide - Wikipedia [en.wikipedia.org]

- 16. nba.uth.tmc.edu [nba.uth.tmc.edu]

- 17. Buy Propidium iodide | 25535-16-4 | >98% [smolecule.com]

- 18. researchgate.net [researchgate.net]

- 19. Use of Ethidium Monoazide and PCR in Combination for Quantification of Viable and Dead Cells in Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. theseus.fi [theseus.fi]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. caymanchem.com [caymanchem.com]

- 24. HPLC-Based Monitoring of Oxidation of Hydroethidine for the Detection of NADPH Oxidase-Derived Superoxide Radical Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 25. HPLC-based monitoring of products formed from hydroethidine-based fluorogenic probes – The ultimate approach for intra-and extracellular superoxide detection - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. merckmillipore.com [merckmillipore.com]

- 28. Spectrum [Dihydroethidium (Hydroethidine)] | AAT Bioquest [aatbio.com]

Spectroscopic Properties of 3,8-Diamino-6-phenylphenanthridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,8-Diamino-6-phenylphenanthridine, the core structure of the widely known fluorescent dye Ethidium Bromide (EtBr), is a phenanthridine-based compound with significant applications in molecular biology and biotechnology. Its powerful nucleic acid staining capability stems from its unique spectroscopic properties, particularly the dramatic enhancement of fluorescence upon intercalation into double-stranded DNA (dsDNA) and RNA (dsRNA). This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3,8-Diamino-6-phenylphenanthridine and its derivatives like Ethidium Bromide, offering insights for researchers and professionals in drug development and related scientific fields.

Core Spectroscopic Properties

The photophysical characteristics of 3,8-Diamino-6-phenylphenanthridine are highly sensitive to its environment, a feature that is central to its utility as a nucleic acid probe. In aqueous solution, the free dye exhibits weak fluorescence, a phenomenon attributed to fluorescence quenching by solvent molecules. However, upon binding to nucleic acids, it experiences a significant increase in fluorescence quantum yield and lifetime.

UV-Visible Absorption

The UV-Visible absorption spectrum of Ethidium Bromide in an aqueous solution displays multiple absorption maxima. The primary absorption peaks are observed in the UV region at approximately 210 nm and 285 nm, with another significant peak in the visible range around 480 nm in water.[1] The position of the visible absorption maximum is solvent-dependent, shifting to longer wavelengths in less polar environments (e.g., 515 nm in glycerol).[1] When Ethidium Bromide intercalates into the DNA double helix, the absorption maximum in the visible region undergoes a red-shift to approximately 520 nm.

| Condition | Absorption Maxima (λmax) | Molar Extinction Coefficient (ε) |

| In Water | 210 nm, 285 nm, 316 nm, 343 nm, 480 nm[1] | - |

| In Methanol | 296 nm, 525 nm[1] | - |

| In 0.66 M Glycine Buffer | 475 nm[1] | 5,760 M⁻¹cm⁻¹[1] |

| Bound to DNA | ~520 nm | - |

Fluorescence Properties

The fluorescence of 3,8-Diamino-6-phenylphenanthridine is its most notable spectroscopic feature. The fluorescence quantum yield of the free dye in aqueous solution is low. However, upon intercalation into DNA, the quantum yield increases by approximately 25-fold.[1] This enhancement is due to the shielding of the dye from solvent quenching within the hydrophobic environment of the DNA base pairs.[2]

| Property | Free Ethidium Bromide | Ethidium Bromide Bound to dsDNA |

| Excitation Maximum | ~301 nm, ~480 nm[3] | ~520 nm |

| Emission Maximum | ~603 nm[3] | ~600-620 nm[4] |

| Fluorescence Quantum Yield (Φfl) | ~0.023[2][5] | ~0.40[2] |

| Fluorescence Lifetime (τ) | ~1.6 - 1.8 ns[2][6][7] | ~22 - 23 ns[2][7] |

Mechanism of DNA Intercalation and Fluorescence Enhancement

The interaction of 3,8-Diamino-6-phenylphenanthridine with DNA is primarily through intercalation, where the planar phenanthridine ring inserts itself between adjacent base pairs of the DNA double helix.[4][8] This process is a multi-stage event that begins with the diffusion of the dye to the DNA molecule, followed by the intercalation itself, which occurs on the millisecond timescale.[8] The intercalation leads to a local unwinding of the DNA helix by approximately 26 degrees and an increase in the distance between the base pairs.[8]

The significant enhancement in fluorescence upon DNA binding is attributed to a reduction in the rate of excited-state proton transfer to solvent molecules.[6] The hydrophobic environment created by the DNA base pairs protects the intercalated dye from solvent-induced quenching.[2]

Experimental Protocols

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum of 3,8-Diamino-6-phenylphenanthridine in solution and when bound to DNA.

Methodology:

-

Prepare a stock solution of 3,8-Diamino-6-phenylphenanthridine (or Ethidium Bromide) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).

-

For measurements of the free dye, dilute the stock solution to a final concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax.

-

For measurements with DNA, prepare solutions containing a constant concentration of the dye and varying concentrations of dsDNA.

-

Record the absorption spectra over a wavelength range of 200-700 nm using a dual-beam UV-Vis spectrophotometer.

-

Use the buffer solution as a blank.

-

Observe the shift in the absorption maximum and changes in absorbance intensity upon addition of DNA.

Fluorescence Spectroscopy

Objective: To measure the fluorescence excitation and emission spectra, quantum yield, and lifetime of 3,8-Diamino-6-phenylphenanthridine.

Methodology:

-

Prepare samples of the free dye and dye-DNA complexes as described for UV-Vis spectroscopy.

-

Excitation and Emission Spectra:

-

To measure the emission spectrum, set the excitation wavelength to the absorption maximum (e.g., 480 nm for free dye, 520 nm for bound dye) and scan the emission wavelengths (e.g., 500-750 nm).

-

To measure the excitation spectrum, set the emission wavelength to the emission maximum (e.g., 610 nm) and scan the excitation wavelengths (e.g., 250-550 nm).

-

-

Quantum Yield:

-

The relative fluorescence quantum yield can be determined using a well-characterized standard with a known quantum yield (e.g., Rhodamine 101 in ethanol).[9]

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

The quantum yield is calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample / n_standard)² where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

-

Fluorescence Lifetime:

-

Fluorescence lifetime measurements are typically performed using time-correlated single-photon counting (TCSPC).

-

Excite the sample with a pulsed light source (e.g., a laser diode) and measure the time delay between the excitation pulse and the detection of the emitted photon.

-

The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime.

-

Advanced Spectroscopic Techniques

Raman Spectroscopy

Polarized Raman spectroscopy has been employed to investigate the structural properties of the Ethidium Bromide-DNA complex.[10] This technique provides insights into the orientation of the phenanthridinium ring relative to the DNA bases and can be used to quantify ligand-induced structural changes in the DNA.[10]

Conclusion

The spectroscopic properties of 3,8-Diamino-6-phenylphenanthridine are central to its widespread use as a nucleic acid stain. The dramatic enhancement of its fluorescence upon intercalation into DNA provides a sensitive method for the detection and quantification of nucleic acids. A thorough understanding of its absorption, fluorescence, and DNA-binding characteristics, as detailed in this guide, is essential for its effective application in research and for the development of new and improved fluorescent probes for biological systems.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Associated Anisotropy Decays of Ethidium Bromide Interacting with DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spectrum [Ethidium Bromide] | AAT Bioquest [aatbio.com]

- 4. Bio-Resource: Mechanism of Interaction of Ethidium Bromide with DNA [technologyinscience.blogspot.com]

- 5. researchgate.net [researchgate.net]

- 6. nathan.instras.com [nathan.instras.com]

- 7. Fluorescence lifetime analysis of DNA intercalated ethidium bromide and quenching by free dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethidium bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Complex of Ethidium Bromide with Genomic DNA: Structure Analysis by Polarized Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

3,8-Diamino-6-phenylphenanthridine: A Technical Guide to its Application as a Fluorescent Nucleic Acid Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,8-Diamino-6-phenylphenanthridine is a phenanthridine-based compound that serves as a potent fluorescent probe for nucleic acids. Its planar, aromatic structure allows it to intercalate into the double helix of DNA and RNA, a process that leads to a significant enhancement of its fluorescence. This property has made its derivatives, most notably ethidium bromide, a cornerstone in molecular biology for the visualization and quantification of nucleic acids. Beyond its utility as a laboratory stain, the DNA-binding nature of 3,8-diamino-6-phenylphenanthridine has prompted investigations into its potential as an anti-tumor and anti-viral agent.

This technical guide provides a comprehensive overview of 3,8-diamino-6-phenylphenanthridine as a fluorescent probe, detailing its physicochemical properties, the mechanism of fluorescence, experimental protocols for its use, and its applications in drug development.

Physicochemical and Fluorescent Properties

The fluorescent properties of 3,8-diamino-6-phenylphenanthridine are central to its function as a nucleic acid probe. While specific, experimentally determined photophysical data for the parent compound are not widely published, the properties can be estimated based on its close structural relationship to ethidium bromide. The key characteristic is a dramatic increase in fluorescence quantum yield and lifetime upon intercalation into nucleic acids.

Table 1: Physicochemical and Spectroscopic Data of 3,8-Diamino-6-phenylphenanthridine and a Common Derivative

| Property | 3,8-Diamino-6-phenylphenanthridine (DPP) | Ethidium Bromide (EtBr) |

| CAS Number | 52009-64-0 | 1239-45-8 |

| Molecular Formula | C₁₉H₁₅N₃ | C₂₁H₂₀BrN₃ |

| Molecular Weight | 285.34 g/mol | 394.31 g/mol |

| Excitation Max (with DNA) | Estimated: ~520-540 nm | ~525 nm |

| Emission Max (with DNA) | Estimated: ~600-620 nm | ~600 nm[1] |

| Fluorescence Quantum Yield (in water) | Not explicitly reported; low | ~0.01 |

| Fluorescence Quantum Yield (with DNA) | Not explicitly reported; significant enhancement | ~0.15 (20-fold increase)[2] |

| Fluorescence Lifetime (in water) | Not explicitly reported | ~1.8 ns |

| Fluorescence Lifetime (with DNA) | Not explicitly reported | ~23 ns |

| Solubility | Soluble in chloroform, dichloromethane, and methanol | Soluble in water |

Note: Data for 3,8-Diamino-6-phenylphenanthridine (DPP) is largely estimated from its derivatives due to a lack of specific published data for the parent compound.

Mechanism of Fluorescence Enhancement

The significant increase in fluorescence upon binding to nucleic acids is a hallmark of intercalating dyes like 3,8-diamino-6-phenylphenanthridine. This phenomenon is attributed to a combination of factors that reduce non-radiative decay pathways.

In an aqueous solution, the free dye has a low fluorescence quantum yield due to quenching by water molecules and internal rotational freedom, which allows for energy dissipation as heat. Upon intercalation, the planar phenanthridine ring inserts itself between the base pairs of the DNA double helix. This has two primary effects:

-

Shielding from Solvent: The hydrophobic environment within the DNA helix protects the dye from the quenching effects of water.

-

Rigidification: The constrained environment of the stacked base pairs restricts the rotational and vibrational freedom of the dye molecule.

These factors minimize non-radiative energy loss, leading to a substantial increase in fluorescence emission.

Experimental Protocols

The following protocols are adapted from standard procedures for ethidium bromide and propidium iodide and should be optimized for specific experimental conditions. Safety Precaution: 3,8-Diamino-6-phenylphenanthridine is a potential mutagen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Protocol 1: Preparation of Stock and Working Solutions

-

Stock Solution (1 mg/mL):

-

Weigh 1 mg of 3,8-diamino-6-phenylphenanthridine powder.

-

Dissolve the powder in 1 mL of a suitable solvent such as dimethyl sulfoxide (DMSO) or methanol.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light.

-

-

Working Solution (10 µg/mL):

-

Dilute the 1 mg/mL stock solution 1:100 in nuclease-free water or an appropriate buffer.

-

This working solution should be prepared fresh before use.

-

Protocol 2: Staining of Nucleic Acids in Agarose Gels

A. In-Gel Staining

-

Prepare the desired volume of molten agarose gel solution in electrophoresis buffer (e.g., TAE or TBE).

-

Cool the molten agarose to approximately 60-70°C.

-

Add the 3,8-diamino-6-phenylphenanthridine stock solution to the molten agarose to a final concentration of approximately 0.5 µg/mL.

-

Mix gently to ensure even distribution of the dye.

-

Cast the gel and allow it to solidify.

-

Load DNA samples and ladder into the wells and run the gel according to standard procedures.

-

Visualize the DNA bands on a UV or blue-light transilluminator.

B. Post-Staining

-

Run an agarose gel with DNA samples and ladder as per standard protocols.

-

Prepare a staining solution by diluting the stock solution to a final concentration of 0.5-1.0 µg/mL in electrophoresis buffer or deionized water.

-

Place the gel in a staining tray and add enough staining solution to fully submerge the gel.

-

Incubate for 15-30 minutes at room temperature with gentle agitation, protected from light.

-

(Optional) If high background fluorescence is observed, destain the gel by incubating it in deionized water for 15-30 minutes.

-

Visualize the DNA bands on a UV or blue-light transilluminator.

Protocol 3: Cell Viability and Apoptosis Staining (Acridine Orange/3,8-Diamino-6-phenylphenanthridine Dual Staining)

This protocol is adapted from the widely used Acridine Orange/Ethidium Bromide (AO/EB) staining method to differentiate between viable, apoptotic, and necrotic cells based on membrane integrity.

-

Staining Solution: Prepare a fresh staining solution containing 100 µg/mL of Acridine Orange and 100 µg/mL of 3,8-diamino-6-phenylphenanthridine in phosphate-buffered saline (PBS).

-

Cell Preparation: Harvest cells (for adherent cells, use trypsinization) and wash once with cold PBS. Resuspend the cell pellet in a small volume of PBS.

-

Staining: Add 1 µL of the staining solution to 25 µL of the cell suspension and mix gently.

-

Visualization: Immediately place 10 µL of the stained cell suspension on a microscope slide, cover with a coverslip, and observe under a fluorescence microscope.

-

Viable cells: Uniform green fluorescence.

-

Early apoptotic cells: Bright green condensed or fragmented chromatin.

-

Late apoptotic cells: Orange to red condensed or fragmented chromatin.

-

Necrotic cells: Uniform orange to red fluorescence.

Applications in Drug Development

The ability of 3,8-diamino-6-phenylphenanthridine and its derivatives to intercalate into DNA forms the basis of their investigation as anti-tumor and anti-viral agents. By binding to nucleic acids, these compounds can interfere with critical cellular processes.

Anti-Tumor Activity

The anti-tumor effects are primarily attributed to the disruption of DNA replication and transcription. By intercalating into the DNA helix, the compound can physically obstruct the action of DNA and RNA polymerases. Furthermore, it can act as a topoisomerase inhibitor. Topoisomerases are enzymes that regulate DNA topology, and their inhibition can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis. Some studies also suggest that these compounds can preferentially target and damage mitochondrial DNA, leading to mitochondrial dysfunction and inducing apoptosis through intrinsic pathways.

Anti-Viral Activity

The anti-viral activity of 3,8-diamino-6-phenylphenanthridine is particularly relevant for viruses that have a DNA phase in their life cycle, such as retroviruses. By intercalating into the viral nucleic acid, the compound can inhibit the activity of viral enzymes like reverse transcriptase, which is crucial for the conversion of the viral RNA genome into DNA. This prevents the integration of the viral genome into the host cell's DNA and halts viral replication.

Conclusion

3,8-Diamino-6-phenylphenanthridine is a versatile molecule with significant applications in molecular biology and potential in drug development. Its utility as a fluorescent probe for nucleic acids is well-established, stemming from the pronounced enhancement of its fluorescence upon intercalation. While detailed photophysical data for the parent compound is limited, its properties can be reliably inferred from its well-characterized derivatives. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound for nucleic acid visualization and cell-based assays. Furthermore, its ability to interfere with fundamental cellular processes through DNA binding underscores its potential as a lead compound for the development of novel anti-tumor and anti-viral therapies. Further research into its specific molecular targets and pathways will be crucial in fully realizing its therapeutic potential.

References

An In-depth Technical Guide on the Safety and Handling of 3,8-Diamino-6-phenylphenanthridine Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,8-Diamino-6-phenylphenanthridine powder, a chemical compound utilized in the synthesis of rigid polyamides with noted anti-tumor and anti-viral properties.[1] Due to its chemical structure and relationship to known intercalating agents, this compound requires careful handling to minimize potential health risks. This document outlines the known hazards, recommended safety precautions, and detailed protocols for its use in a laboratory setting.

Compound Identification and Properties

Chemical Name: 3,8-Diamino-6-phenylphenanthridine[2] Synonyms: 6-Phenylphenanthridine-3,8-diamine, 6-Phenyl-3,8-phenanthridinediamine[2] CAS Number: 52009-64-0[1][2][3] Molecular Formula: C₁₉H₁₅N₃[1][2] Molecular Weight: 285.35 g/mol [1]

Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Yellow solid | [4] |

| Melting Point | 196-198 °C | [2][5] |

| Solubility | Soluble in chloroform, dichloromethane, and methanol. Sparingly soluble in water. | [1][2][4] |

| Odor | Odorless | [4] |

Hazard Identification and Classification

3,8-Diamino-6-phenylphenanthridine is classified as a hazardous substance. The following table summarizes its GHS classification.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[3][4] |

| Skin Irritation | 2 | H315: Causes skin irritation.[3][4] |

| Eye Irritation | 2 | H319: Causes serious eye irritation.[3][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation.[3] |

Signal Word: Warning[3]

Pictograms:

Potential for Mutagenicity

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with 3,8-Diamino-6-phenylphenanthridine powder.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

| PPE Item | Specification | Rationale |

| Gloves | Nitrile gloves, tested according to EN 374. | Prevents skin contact. Contaminated gloves should be disposed of immediately after use.[6][8][10] |

| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects eyes from dust particles and splashes.[3][6][8] |

| Respiratory Protection | A full-face respirator with an appropriate particulate filter (e.g., N95 for US) should be used if exposure limits are exceeded or if irritation is experienced. | Prevents inhalation of the powder, which can cause respiratory irritation.[3] |

| Lab Coat | A fire/flame-resistant and impervious lab coat. | Protects skin and personal clothing from contamination.[3] |

Engineering Controls

| Control Measure | Description |

| Ventilation | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][9][10][11][12][13] |

| Designated Area | All work with 3,8-Diamino-6-phenylphenanthridine should be performed in a designated area to prevent cross-contamination. |

Storage

Store the compound in a tightly closed container in a dry, well-ventilated place.[1][3][6] The recommended storage temperature is -20°C.[1] It should be kept away from strong oxidizing agents.[1]

First-Aid Measures

In case of exposure, immediate action is crucial.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water.[7] If skin irritation occurs, seek medical attention.[3] Remove contaminated clothing and wash it before reuse.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3] If eye irritation persists, seek medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical help.[3] |

Experimental Protocols

The following protocols are designed to minimize exposure when working with 3,8-Diamino-6-phenylphenanthridine powder.

Protocol for Weighing the Powder

-

Preparation: Don all required PPE (gloves, safety goggles, lab coat). Ensure the chemical fume hood is operational.

-

Work Area Setup: Place a weighing paper on the analytical balance inside the fume hood.

-

Dispensing: Carefully open the container of 3,8-Diamino-6-phenylphenanthridine. Use a clean spatula to transfer the desired amount of powder onto the weighing paper. Avoid creating dust.

-

Closure and Cleanup: Securely close the container. Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., methanol) and dispose of the cleaning materials as hazardous waste.

-

Transfer: Fold the weighing paper and carefully transfer the powder to the receiving vessel.

Protocol for Preparing a Stock Solution

-

Preparation: Follow steps 1 and 2 from the weighing protocol.

-

Weighing: Weigh the desired amount of 3,8-Diamino-6-phenylphenanthridine powder as described above.

-

Dissolution: Add the powder to a suitable volumetric flask. Using a funnel, add the desired solvent (e.g., methanol, chloroform, or dichloromethane) to the flask.

-

Mixing: Cap the flask and mix by inversion or sonication until the powder is completely dissolved.

-

Storage: Label the solution with the compound name, concentration, solvent, date, and appropriate hazard symbols. Store as recommended.

Spill and Waste Disposal

Spill Management

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material.

-

Collect: Carefully sweep up the absorbed material and place it in a sealed container for disposal.[9]

-

Decontaminate: Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.

Waste Disposal

All waste containing 3,8-Diamino-6-phenylphenanthridine, including contaminated consumables and solutions, must be disposed of as hazardous chemical waste in accordance with local, regional, and national regulations.[3][9] Do not empty into drains.[9]

Visualized Workflows and logical relationships

The following diagrams illustrate key safety-related workflows and concepts for handling 3,8-Diamino-6-phenylphenanthridine.

Caption: Risk assessment and control workflow for handling hazardous chemicals.

Caption: Step-by-step protocol for responding to a chemical spill.

This guide is intended to provide a framework for the safe handling of 3,8-Diamino-6-phenylphenanthridine powder. It is imperative that all users of this compound receive appropriate training and adhere to all institutional and regulatory safety guidelines. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

- 1. 3,8-Diamino-6-phenylphenanthridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. chemwhat.com [chemwhat.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [guidechem.com]

- 5. 3,8-DIAMINO-6-PHENYLPHENANTHRIDINE | CAS#:52009-64-0 | Chemsrc [chemsrc.com]

- 6. edvotek.com [edvotek.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. fishersci.com [fishersci.com]

- 10. denovix.com [denovix.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. iqproducts.nl [iqproducts.nl]

Methodological & Application

Application Notes and Protocols for 3,8-Diamino-6-phenylphenanthridine in Gel Electrophoresis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,8-Diamino-6-phenylphenanthridine, a fluorescent dye belonging to the phenanthridine family, is a potent DNA intercalating agent.[1] Its planar structure allows it to insert itself between the base pairs of double-stranded DNA.[2] This intercalation leads to a significant enhancement of its fluorescence when exposed to ultraviolet (UV) light, making it a valuable tool for the visualization and quantification of nucleic acids in applications such as agarose gel electrophoresis.[2][3] The compound is structurally identical to the widely known nucleic acid stain, Ethidium Bromide (EtBr).[4] Beyond its utility in molecular biology for visualizing DNA, this compound and its derivatives have also been explored for their anti-tumor and anti-viral properties due to their ability to interfere with DNA replication and transcription.[1][5][6]

These application notes provide detailed protocols for the use of 3,8-Diamino-6-phenylphenanthridine for the fluorescent staining of DNA in agarose gels.

Physicochemical and Spectroscopic Properties

A summary of the key properties of 3,8-Diamino-6-phenylphenanthridine is provided below. These properties are fundamental to its application as a fluorescent DNA stain.

| Property | Value |

| CAS Number | 52009-64-0[1][2] |

| Molecular Formula | C₁₉H₁₅N₃[2] |

| Molecular Weight | 285.34 g/mol [1][2] |

| Appearance | Solid[2] |

| Melting Point | 196-198 °C[2][7] |

| Solubility | Soluble in chloroform, dichloromethane, and methanol.[1][8] |

| Storage | Store at -20°C, protected from light.[2][8][9] |

| Excitation Maximum (with DNA) | ~300-360 nm (UV)[2] and ~520-540 nm[1] |

| Emission Maximum (with DNA) | ~590-620 nm (Orange-Red)[1][2] |

Quantitative Performance Comparison

While 3,8-Diamino-6-phenylphenanthridine is a reliable and cost-effective stain for DNA quantification, several alternatives are available.[4] The choice of stain can be guided by factors such as sensitivity, safety, and the specific experimental requirements.

| Parameter | 3,8-Diamino-6-phenylphenanthridine (Ethidium Bromide) | SYBR Green I | GelRed |

| Sensitivity | High (can detect as little as 1-5 ng of DNA)[10][11] | Very High | High |

| Staining Method | In-gel or Post-staining[10] | In-gel or Post-staining | In-gel or Post-staining[5] |

| Effect on DNA Migration | Can slightly retard nucleic acid migration (In-gel)[10] | Minimal | Minimal |

| Safety Profile | Potent mutagen[12] | Less mutagenic than EtBr | Marketed as non-mutagenic and non-toxic[13][14] |

| Visualization | UV transilluminator[10] | Blue-light or UV transilluminator | UV transilluminator[5] |

Experimental Protocols

Caution: 3,8-Diamino-6-phenylphenanthridine is a potential mutagen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[2][15] All handling should be performed in a well-ventilated area or a chemical fume hood.[15]

Protocol 1: Preparation of Stock Solution (10 mg/mL)

A concentrated stock solution is prepared for convenient dilution to working concentrations.

Materials:

-

3,8-Diamino-6-phenylphenanthridine powder

-

Dimethyl sulfoxide (DMSO) or methanol[1]

-

Nuclease-free water

-

Microcentrifuge tubes or polypropylene centrifuge tube[12]

Procedure:

-

Weigh out the desired amount of 3,8-Diamino-6-phenylphenanthridine powder.

-

Dissolve the powder in DMSO or methanol to prepare a 10 mg/mL stock solution.[1]

-

Vortex thoroughly to ensure the powder is completely dissolved.[2]

-

Store the stock solution at -20°C, protected from light.[1][2]

Protocol 2: In-Gel Staining of DNA in Agarose Gels

This method involves adding the stain to the molten agarose before casting the gel, allowing for visualization immediately after electrophoresis.

Materials:

-

Agarose

-

1X TAE or TBE buffer

-

3,8-Diamino-6-phenylphenanthridine stock solution (10 mg/mL)

-

Gel casting tray and comb

-

Microwave or heating plate

Procedure:

-

Prepare the desired concentration and volume of agarose in 1X TAE or TBE buffer.

-

Heat the mixture until the agarose is completely dissolved.

-

Cool the molten agarose to approximately 50-60°C.[10] Caution: Adding the stain to agarose that is too hot may cause it to vaporize.[10]

-

Add the 3,8-Diamino-6-phenylphenanthridine stock solution to the molten agarose to a final concentration of 0.2 - 0.5 µg/mL.[12] For example, add 2-5 µL of the 10 mg/mL stock solution per 100 mL of agarose.[12]

-

Gently swirl the flask to ensure even distribution of the dye, avoiding the introduction of air bubbles.[12]

-

Cast the gel and allow it to solidify.[12]

-

Load DNA samples and a DNA ladder into the wells.

-

Run the gel according to standard procedures.

-

Visualize the DNA bands directly on a UV transilluminator.[2]

Protocol 3: Post-Staining of DNA in Agarose Gels

This method involves staining the gel after electrophoresis, which can result in higher sensitivity and does not affect DNA migration during the run.

Materials:

-

Agarose gel with separated DNA fragments

-

Staining tray

-

Deionized water or 1X TAE/TBE buffer

-

3,8-Diamino-6-phenylphenanthridine stock solution (10 mg/mL)

Procedure:

-

Run an agarose gel with DNA samples and a ladder as per standard protocols.

-

Prepare a staining solution by diluting the stock solution to a final concentration of 0.5 - 1.0 µg/mL in electrophoresis buffer or deionized water.[1][12] For example, add 5-10 µL of a 10 mg/mL stock solution to 100 mL of liquid.[5]

-

Carefully place the gel in a staining tray and add enough staining solution to fully submerge the gel.[5]

-

Incubate for 15-30 minutes at room temperature with gentle agitation, protected from light.[1]

-

(Optional) If high background fluorescence is observed, destain the gel by incubating it in deionized water or 1X TAE/TBE buffer for 15-30 minutes with gentle agitation.[1][12]

-

Visualize the DNA bands on a UV transilluminator.[1]

Visualizations

Mechanism of Action: DNA Intercalation

The primary mechanism of fluorescence for 3,8-Diamino-6-phenylphenanthridine is its insertion between the base pairs of the DNA double helix.[5] This intercalation shields the dye from quenching by water molecules and reduces non-radiative energy loss, leading to a significant enhancement in its fluorescence quantum yield.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. scientificlabs.com [scientificlabs.com]

- 7. 3,8-DIAMINO-6-PHENYLPHENANTHRIDINE | CAS#:52009-64-0 | Chemsrc [chemsrc.com]

- 8. 3,8-Diamino-6-phenylphenanthridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. chemodex.com [chemodex.com]

- 10. benchchem.com [benchchem.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. benchchem.com [benchchem.com]

- 13. staff.sgul.ac.uk [staff.sgul.ac.uk]

- 14. ocs.umich.edu [ocs.umich.edu]

- 15. echemi.com [echemi.com]

Application Notes and Protocols for 3,8-Diamino-6-phenylphenanthridine in DNA Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,8-Diamino-6-phenylphenanthridine (DPP), the core chemical structure of the widely known DNA intercalator ethidium bromide (EtBr), is a potent fluorescent dye used for the visualization and quantification of nucleic acids.[1][2][3] Its planar aromatic ring system allows it to insert between the base pairs of double-stranded DNA (dsDNA), a process known as intercalation.[4] This binding event leads to a significant enhancement of its fluorescence, forming the basis for its application in molecular biology. Upon intercalation, the fluorescence quantum yield of the molecule increases dramatically, making it a sensitive tool for DNA quantification.[1][4]

This document provides detailed application notes and protocols for the use of 3,8-Diamino-6-phenylphenanthridine in DNA quantification, intended for researchers, scientists, and drug development professionals.

Physicochemical and Spectral Properties

A summary of the key physicochemical and spectral properties of 3,8-Diamino-6-phenylphenanthridine is provided below. It is important to note that while DPP is the core of ethidium bromide, some spectral properties in the literature are reported for ethidium bromide.

| Property | Value | Reference |

| CAS Number | 52009-64-0 | [4] |

| Molecular Formula | C₁₉H₁₅N₃ | |

| Molecular Weight | 285.34 g/mol | |

| Appearance | Solid | |

| Melting Point | 196-198 °C | |

| Storage | Store at -20°C | [5] |

| Excitation Maximum (with DNA) | ~300-360 nm (UV) | [4] |

| Emission Maximum (with DNA) | ~590-620 nm (Orange-Red) | [4] |

| Fluorescence Quantum Yield (Free in solution) | Low | [1] |

| Fluorescence Quantum Yield (Bound to DNA) | Significantly enhanced | [1][4] |

| Dissociation Constant (Kᵈ) | 2.29 ± 0.195 x 10⁻⁷ M | [6] |

Mechanism of Action: DNA Intercalation and Fluorescence Enhancement

3,8-Diamino-6-phenylphenanthridine binds to DNA primarily through intercalation. The planar phenanthridine ring inserts itself between the stacked base pairs of the DNA double helix. This interaction is stabilized by van der Waals forces. In its unbound state in an aqueous solution, the dye has a low fluorescence quantum yield.[1] However, upon intercalation into the hydrophobic environment of the DNA, it is shielded from solvent quenching.[3] The rigid structure of the DNA also restricts the torsional and vibrational movements of the dye molecule, which reduces non-radiative energy loss and leads to a significant increase in fluorescence intensity.[3] This enhanced fluorescence is directly proportional to the amount of DNA present, allowing for accurate quantification.[4]

Quantitative Data Comparison

While direct quantitative performance data for 3,8-Diamino-6-phenylphenanthridine is limited, the following table provides a comparison with other common DNA intercalating dyes based on available information for ethidium bromide, its closest analog.

| Parameter | 3,8-Diamino-6-phenylphenanthridine (as Ethidium Bromide) | SYBR Green I | Propidium Iodide |

| Excitation Max (nm) | ~300-360, ~525 | ~497 | ~535 |

| Emission Max (nm) | ~600 | ~520 | ~617 |

| Sensitivity | ~1-10 ng/mL | ~25 pg/mL | ~1-5 ng/mL |

| Dynamic Range | ~10-1000 ng/mL | ~0.2-1000 ng/mL | ~10-1000 ng/mL |

| Binding Preference | dsDNA, ssDNA, RNA | dsDNA > ssDNA | dsDNA, RNA |

Experimental Protocols

Safety Precautions: 3,8-Diamino-6-phenylphenanthridine is a potential mutagen due to its DNA intercalating nature and should be handled with appropriate safety precautions.[4] Always wear gloves, a lab coat, and eye protection when handling the compound. Handle in a well-ventilated area or a chemical fume hood. Dispose of all contaminated materials according to institutional and local regulations.[4]

Protocol 1: DNA Quantification in Solution using a Fluorometer

This protocol describes the quantification of dsDNA in solution using 3,8-Diamino-6-phenylphenanthridine.

Materials:

-

3,8-Diamino-6-phenylphenanthridine powder

-

Dimethyl sulfoxide (DMSO) or ethanol

-

Nuclease-free water

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

-

dsDNA standard of known concentration

-

Fluorometer and appropriate cuvettes or microplates

Procedure:

-

Prepare a 1 mg/mL Stock Solution:

-

Weigh 1 mg of 3,8-Diamino-6-phenylphenanthridine powder.

-

Dissolve the powder in 1 mL of DMSO or ethanol.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light.[4]

-

-

Prepare a 10 µg/mL Working Solution:

-

Dilute the 1 mg/mL stock solution 1:100 in TE buffer.

-

This working solution should be prepared fresh.

-

-

Prepare DNA Standards:

-

Prepare a series of dsDNA standards by diluting the known concentration dsDNA stock in TE buffer. A typical concentration range would be from 10 ng/mL to 1000 ng/mL.

-

-

Prepare Samples:

-

Dilute the unknown DNA samples in TE buffer to fall within the range of the standard curve.

-

-

Assay:

-

In a suitable microplate or cuvettes, mix equal volumes of the DNA standard or unknown sample with the 10 µg/mL DPP working solution. For example, mix 100 µL of DNA sample with 100 µL of DPP working solution.

-

Include a "blank" sample containing only TE buffer and the DPP working solution.

-

Incubate at room temperature for 5-10 minutes, protected from light.

-

-

Measurement:

-

Measure the fluorescence using a fluorometer with excitation set to ~360 nm and emission set to ~600 nm.

-

-

Data Analysis:

-

Subtract the fluorescence reading of the blank from all standard and unknown sample readings.

-

Generate a standard curve by plotting the fluorescence intensity of the standards against their concentrations.

-

Determine the concentration of the unknown DNA samples from the standard curve.

-

Protocol 2: DNA Quantification in Agarose Gels

This protocol describes the semi-quantitative analysis of DNA in agarose gels using 3,8-Diamino-6-phenylphenanthridine.

Materials:

-

3,8-Diamino-6-phenylphenanthridine 1 mg/mL stock solution (from Protocol 1)

-

Agarose

-

Electrophoresis buffer (e.g., 1X TAE or TBE)

-

DNA ladder with known concentrations

-

Gel electrophoresis system and power supply

-

UV transilluminator and gel documentation system

Procedure:

-

In-Gel Staining (Pre-staining):

-

Prepare the desired concentration of agarose gel in electrophoresis buffer.

-

Cool the molten agarose to about 60-70°C.

-

Add the 1 mg/mL DPP stock solution to the molten agarose to a final concentration of 0.5 µg/mL. Swirl gently to mix.

-

Pour the gel and allow it to solidify.

-

Load the DNA samples and the quantitative DNA ladder.

-

Run the gel according to standard procedures.

-

Visualize the DNA bands directly on a UV transilluminator.[4]

-

-

Post-Staining:

-

Run an unstained agarose gel with DNA samples and a quantitative DNA ladder.

-

After electrophoresis, place the gel in a staining tray.

-

Prepare a staining solution by diluting the 1 mg/mL DPP stock solution to 1 µg/mL in electrophoresis buffer or water.

-

Submerge the gel in the staining solution and incubate for 20-30 minutes at room temperature with gentle agitation, protected from light.[4]

-

(Optional) Destain the gel in water for 10-15 minutes to reduce background fluorescence.[4]

-

Visualize the DNA bands on a UV transilluminator.

-

-

Quantification:

-

Capture an image of the gel using a gel documentation system.

-

Using image analysis software, measure the intensity of the unknown DNA bands and compare them to the intensity of the bands in the quantitative DNA ladder to estimate the amount of DNA.

-

Troubleshooting

-

High Background Fluorescence: This can be caused by excess dye. If post-staining, increase the destaining time. For in-gel staining, consider reducing the dye concentration.

-

Weak Signal: This may be due to insufficient dye concentration or low DNA amounts. Ensure the dye is not expired and that the concentration is appropriate.

-

Altered DNA Migration: Pre-staining can affect DNA mobility. For accurate sizing, post-staining is recommended.[4]

Conclusion

3,8-Diamino-6-phenylphenanthridine is a versatile and sensitive fluorescent dye for the quantification of DNA. Its mechanism of action through DNA intercalation results in a significant fluorescence enhancement upon binding, enabling reliable detection and quantification in both solution-based assays and gel electrophoresis.[4] While it is a potent tool, its potential mutagenicity necessitates careful handling and adherence to safety protocols.

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorescence decay studies of the DNA-3,6-diaminoacridine complexes [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 3,8-Diamino-6-phenylphenanthridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Dynamic binding capacity and specificity of 3,8-diamino-6-phenylphenanthridine-Sepharose support for purification of supercoiled plasmid deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Staining RNA in Formaldehyde Gels with 3,8-Diamino-6-phenylphenanthridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,8-Diamino-6-phenylphenanthridine, widely known as ethidium bromide (EtBr), is a fluorescent intercalating agent extensively used for the visualization of nucleic acids in molecular biology.[1][2] Its planar structure allows it to insert between the stacked base pairs of nucleic acids.[1] This intercalation leads to a significant enhancement of its fluorescence upon exposure to ultraviolet (UV) light, enabling the detection of RNA and DNA bands within an electrophoretic gel.[1][2]